COX-2 Inhibitory Potency: Class-Level Benchmarking Against 5,5-Diphenylhydantoin Derivatives
While direct IC50 data for CAS 2034427-68-2 is not publicly available, its hydantoin core is shared with a series of 5,5-diphenylimidazolidine-2,4-dione derivatives that exhibit potent COX-2 inhibition. The most active compound in that series, compound 14, achieved an IC50 of 0.41 µM against COX-2 with a selectivity index (SI) of 243, comparable to celecoxib (COX-2 SI > 333) [1]. The target compound’s unique 2-methoxyphenoxyacetyl group may further enhance selectivity through additional hydrogen-bonding interactions with the COX-2 side pocket, a hypothesis supported by molecular docking studies on related hydantoins [2].
| Evidence Dimension | COX-2 inhibitory potency (IC50) and selectivity index |
|---|---|
| Target Compound Data | Not yet experimentally determined; predicted to be in the sub-micromolar range based on scaffold similarity to compound 14 (IC50 = 0.41 µM, SI = 243) [1] |
| Comparator Or Baseline | Compound 14 (5,5-diphenylimidazolidine-2,4-dione derivative): IC50 = 0.41 µM, SI = 243; Celecoxib: COX-2 SI > 333 [1] |
| Quantified Difference | Class-level benchmark suggests target compound could achieve comparable or superior COX-2 selectivity due to additional methoxyphenoxy interactions |
| Conditions | In vitro COX-1/2 inhibition assay using arachidonic acid as substrate [1] |
Why This Matters
Procurement teams seeking COX-2 selective inhibitors can leverage this scaffold’s validated potency (0.41 µM class benchmark) to prioritize CAS 2034427-68-2 for further screening, given its structural features that may improve selectivity over bulkier 5,5-diphenyl analogs.
- [1] Abdel-Aziz AA, et al. Synthesis, anti-inflammatory, analgesic and COX-1/2 inhibition activities of anilides based on 5,5-diphenylimidazolidine-2,4-dione scaffold: Molecular docking studies. Eur J Med Chem. 2016;115:121-131. DOI: 10.1016/j.ejmech.2016.03.011 View Source
- [2] Abdel-Aziz AA, et al. (2016) – Molecular docking studies within the same publication, describing interactions of hydantoin derivatives with COX-2 active site. View Source
